N-(4-cyanophenyl)-4-nitrobenzamide
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Overview
Description
N-(4-cyanophenyl)-4-nitrobenzamide is an organic compound that features both a cyano group and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-4-nitrobenzamide typically involves the reaction of 4-cyanobenzoyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 4-amino-N-(4-cyanophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-nitro-N-(4-carboxyphenyl)benzamide or other oxidized derivatives.
Scientific Research Applications
N-(4-cyanophenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism by which N-(4-cyanophenyl)-4-nitrobenzamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of both cyano and nitro groups allows the compound to participate in various electronic interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanophenyl)benzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(4-nitrophenyl)benzamide:
N-(4-cyanophenyl)-4-aminobenzamide: The amino group provides different reactivity compared to the nitro group.
Uniqueness
N-(4-cyanophenyl)-4-nitrobenzamide is unique due to the presence of both cyano and nitro groups, which confer distinct electronic properties and reactivity
Properties
Molecular Formula |
C14H9N3O3 |
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Molecular Weight |
267.24 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H9N3O3/c15-9-10-1-5-12(6-2-10)16-14(18)11-3-7-13(8-4-11)17(19)20/h1-8H,(H,16,18) |
InChI Key |
HHSJVJRXUKWNBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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